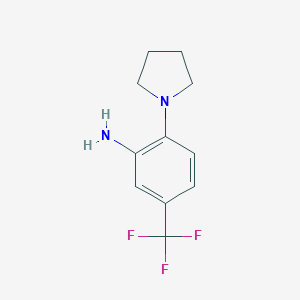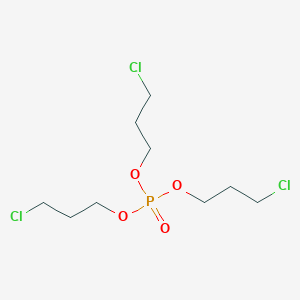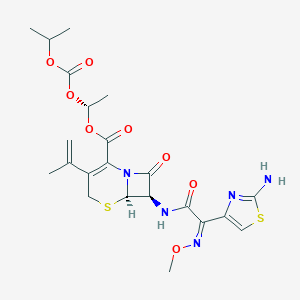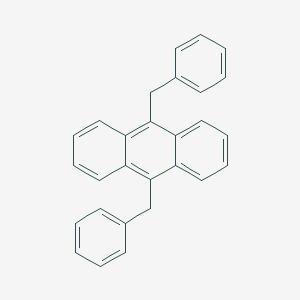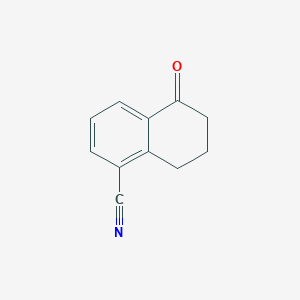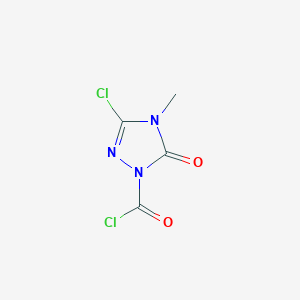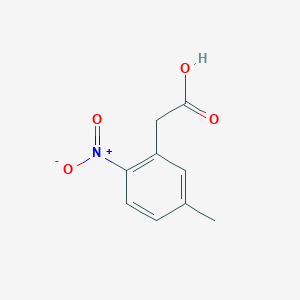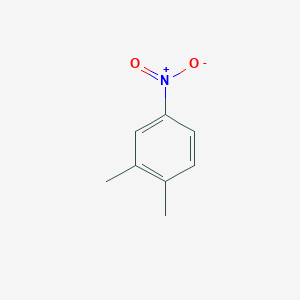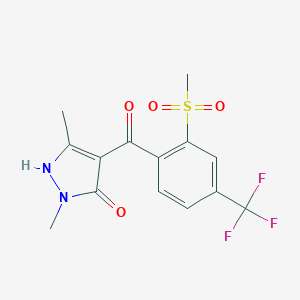
吡嘧磺隆
描述
Pyrasulfotole is a herbicide belonging to the pyrazole chemical class. It is primarily used for post-emergence control of broadleaf weeds in cereal crops such as wheat, barley, oats, and triticale. Pyrasulfotole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for carotenoid biosynthesis, leading to the bleaching and eventual death of the target weeds .
作用机制
Target of Action
Pyrasulfotole primarily targets the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is widely distributed in various aerobic organisms and plays a pivotal role in the catabolism of tyrosine .
Mode of Action
Pyrasulfotole acts as an HPPD inhibitor . It inhibits the activity of HPPD, disrupting the conversion of p-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA) in plants . This inhibition leads to a disruption in photosynthesis, causing the death of weeds through bleaching .
Biochemical Pathways
The inhibition of HPPD by Pyrasulfotole affects the biosynthesis of tocopherol and plastoquinone , which are crucial for the normal growth of plants . Tocopherol acts as an essential antioxidant in plants, while plastoquinone is a key cofactor in photosynthesis, enabling the transfer of electrons from Photosystem II to Photosystem I .
Result of Action
The primary result of Pyrasulfotole’s action is the bleaching and eventual death of weeds . By inhibiting HPPD, Pyrasulfotole disrupts the synthesis of essential compounds in plants, leading to a loss of pigmentation (bleaching) and, ultimately, plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrasulfotole. Generally, for herbicides, factors such as application timing, weed species and growth stage, soil type, and weather conditions can significantly influence their efficacy and persistence in the environment .
科学研究应用
Pyrasulfotole has several scientific research applications, including:
Agricultural Research: It is extensively studied for its efficacy in controlling broadleaf weeds in cereal crops.
Environmental Science: Research on the degradation of pyrasulfotole in soil and its impact on non-target organisms.
Biochemistry: Studies on the inhibition of 4-hydroxyphenylpyruvate dioxygenase and its effects on carotenoid biosynthesis.
Toxicology: Research on the acute and chronic toxicity of pyrasulfotole in various organisms
生化分析
Biochemical Properties
Pyrasulfotole acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of prenylquinones in plants . This inhibition blocks the pathway of prenylquinone biosynthesis, leading to decreased levels of prenylquinones in plant tissue .
Cellular Effects
The inhibition of HPPD by Pyrasulfotole leads to reduced photosynthetic yield in plants . This is due to the decrease in carotenoids, particularly in young, still expanding leaves, which leads to the appearance of typical foliar “bleaching” symptoms .
Molecular Mechanism
Pyrasulfotole exerts its effects at the molecular level by specifically inhibiting the HPPD enzyme . This inhibition blocks the pathway of prenylquinone biosynthesis, leading to a decrease in carotenoids .
Temporal Effects in Laboratory Settings
In laboratory settings, Pyrasulfotole shows stability and degradation over time . The major pathway of dissipation was adsorption to the sediment and soil by forming non-extractable residues .
Metabolic Pathways
Pyrasulfotole is involved in the metabolic pathway of prenylquinone biosynthesis in plants . It inhibits the HPPD enzyme, which plays a crucial role in this pathway .
Transport and Distribution
Pyrasulfotole is considered as potentially persistent and very persistent, indicating its ability to remain in the environment for a long period
Subcellular Localization
The subcellular localization of Pyrasulfotole is not explicitly known. Given its mode of action, it is likely to be localized in the chloroplasts where the HPPD enzyme and the pathway of prenylquinone biosynthesis are located .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrasulfotole involves the formation of a pyrazole ring and its subsequent functionalization. The key steps include:
Formation of the pyrazole ring: This is typically achieved by the reaction of hydrazine with a β-diketone.
Functionalization: The pyrazole ring is then functionalized with a trifluoromethyl group and a methylsulfonyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of pyrasulfotole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
化学反应分析
Types of Reactions: Pyrasulfotole undergoes several types of chemical reactions, including:
Oxidation: Pyrasulfotole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of pyrasulfotole .
相似化合物的比较
Pyrasulfotole is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:
Topramezone: Another herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase but has a different chemical structure.
Mefenpyr-diethyl: A herbicide safener that protects crops from the phytotoxic effects of herbicides like pyrasulfotole.
Bispyribac sodium: A herbicide used for weed control in rice, with a different mode of action .
Pyrasulfotole stands out due to its high efficacy in controlling a broad spectrum of weeds and its compatibility with other herbicides for resistance management.
属性
IUPAC Name |
2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVDACSCJKRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044343 | |
| Record name | Pyrasulfotole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C), In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53, Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade) | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/ | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site. | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder | |
CAS No. |
365400-11-9 | |
| Record name | Pyrasulfotole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365400119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrasulfotole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRASULFOTOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31E7U368M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
201 °C | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Pyrasulfotole?
A1: Pyrasulfotole is a selective herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plants. [, , , ] This enzyme is crucial for the biosynthesis of carotenoids, which protect chlorophyll from photodegradation. []
Q2: How does the inhibition of HPPD lead to weed control?
A2: By inhibiting HPPD, Pyrasulfotole disrupts carotenoid biosynthesis. [, , , ] Without adequate carotenoid protection, chlorophyll is rapidly degraded by light, leading to bleaching and ultimately plant death. []
Q3: What are the primary weed species controlled by Pyrasulfotole?
A3: Pyrasulfotole has proven effective in controlling a range of broadleaf weeds, including but not limited to:
- Flixweed []
- Blue mustard []
- Bushy wallflower []
- Field pennycress []
- Henbit []
- Wild buckwheat (in combination with dicamba or metsulfuron-methyl) []
- Canada fleabane []
- Horseweed []
- Common chickweed []
- Palmer amaranth [, , ]
- Wild radish [, ]
- Russian thistle [, ]
Q4: What crops have shown tolerance to Pyrasulfotole applications?
A4: Pyrasulfotole is primarily used in cereal crops and has demonstrated good selectivity in:
Q5: Have any instances of resistance to Pyrasulfotole been reported?
A5: Yes, field resistance to HPPD-inhibiting herbicides, including Pyrasulfotole, has been identified in wild radish (Raphanus raphanistrum). [] This highlights the importance of incorporating diverse weed management strategies to mitigate resistance development.
Q6: What is the recommended application timing for Pyrasulfotole?
A6: The optimal application timing for Pyrasulfotole can vary depending on the target weed and crop. Research suggests the following:
- Winter Wheat: Both fall and spring applications have been effective, with fall applications sometimes providing better control for certain weeds like Henbit. []
- Grain Sorghum: Early- to mid-postemergence (EMPOST) and late-postemergence (LPOST) applications have been evaluated, with EMPOST applications generally proving more effective. []
Q7: How does nitrogen rate influence the efficacy of Pyrasulfotole?
A9: Studies have shown that the efficacy of Pyrasulfotole against kochia and Russian thistle can be reduced when applied at a low nitrogen rate compared to a high nitrogen rate. [] This highlights the importance of considering nitrogen management as part of an integrated weed management strategy.
Q8: Are there any potential negative environmental impacts associated with Pyrasulfotole?
A10: While Pyrasulfotole is generally considered safe for use in crop production, understanding its environmental fate and potential for off-target movement is crucial. Research has focused on its dissipation in biobed matrices, which are designed to degrade pesticides and prevent their leaching into groundwater. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



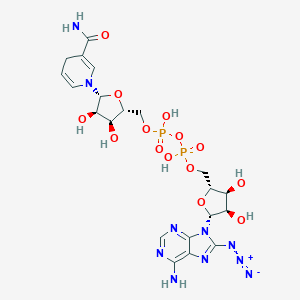
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
